N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide
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Overview
Description
N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a quinoline moiety and a tert-butylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the tert-butylphenyl group. The final step involves the formation of the amide bond through acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the phenyl or quinoline rings.
Scientific Research Applications
Chemistry
In chemistry, N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is studied for its potential as a ligand in coordination chemistry and its reactivity in various organic transformations.
Biology
Biologically, this compound may be investigated for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its use as a drug candidate for treating specific diseases or conditions.
Industry
Industrially, the compound could be explored for its use in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism by which N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1S,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide include other quinoline derivatives and amides with bulky substituents. Examples include:
- Quinoline-2-carboxamide
- N-(tert-Butyl)-2-quinolinecarboxamide
- 3,5-Di-tert-butylphenylacetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C29H38N2O |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[(1S,2R)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide |
InChI |
InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27+/m0/s1 |
InChI Key |
NZPXTQVMJQHEBG-RPLLCQBOSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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